molecular formula C11H14N2O B6614145 3,4-Dihydro-2(1H)-isoquinolineacetamide CAS No. 200064-90-0

3,4-Dihydro-2(1H)-isoquinolineacetamide

Cat. No. B6614145
CAS RN: 200064-90-0
M. Wt: 190.24 g/mol
InChI Key: BQRDVNDUCRMCNJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-isoquinolineacetamide, also known as 3,4-DHA, is a compound found in plants, fungi, and bacteria. It is a secondary metabolite that is used in many biochemical processes. It is a valuable compound for scientists in the field of drug discovery, as it is a precursor to many important compounds. 3,4-DHA is also a useful tool in the study of enzymatic pathways and metabolic networks.

Mechanism of Action

The exact mechanism of action of 3,4-Dihydro-2(1H)-isoquinolineacetamide is unknown. However, it is believed to interact with receptors and enzymes in the body to produce its effects. It is thought to bind to the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. It is also believed to interact with other enzymes, such as monoamine oxidase (MAO) and phosphodiesterases (PDE).
Biochemical and Physiological Effects
3,4-Dihydro-2(1H)-isoquinolineacetamide has a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties. It has also been shown to have neuroprotective effects, as well as antidepressant and anxiolytic effects. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The use of 3,4-Dihydro-2(1H)-isoquinolineacetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and can easily be synthesized in a variety of ways. It also has a wide range of applications, from drug discovery to metabolic studies. However, it is important to note that 3,4-Dihydro-2(1H)-isoquinolineacetamide is a relatively new compound, and its effects are not yet fully understood. Therefore, caution should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 3,4-Dihydro-2(1H)-isoquinolineacetamide. These include further studies into its mechanism of action, its effects on various metabolic pathways, and its potential therapeutic applications. It could also be used in the development of new drugs, or as a tool to study the effects of other compounds. Additionally, it could be used as a tool to study the effects of environmental toxins on the body. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

3,4-Dihydro-2(1H)-isoquinolineacetamide can be synthesized in a variety of ways. The most common method is the Fischer-Speier reaction, which involves the reaction of an aldehyde or ketone with an amine in the presence of a catalyst. Another method is the reaction of an aryl halide and an amine, which is known as the Ullmann reaction. This method is used for the synthesis of 3,4-Dihydro-2(1H)-isoquinolineacetamide from 3-chloro-4-hydroxybenzaldehyde and 2-aminobenzylamine. Other methods include the Biginelli reaction, the Buchwald-Hartwig reaction, and the Staudinger reaction.

Scientific Research Applications

3,4-Dihydro-2(1H)-isoquinolineacetamide is widely used in scientific research, particularly in the fields of drug discovery and medicinal chemistry. It is used as a precursor for the synthesis of a variety of compounds, including antifungal and antibacterial agents, anti-inflammatory compounds, and drugs for the treatment of cancer and other diseases. It is also used in the study of enzymatic pathways and metabolic networks.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDVNDUCRMCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173818
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200064-90-0
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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